An In-depth Technical Guide to 3'-Bromoacetophenone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3'-Bromoacetophenone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Bromoacetophenone is a key aromatic ketone intermediate, widely utilized in the synthesis of a diverse range of organic compounds, particularly in the fields of medicinal chemistry and materials science. Its strategic placement of a bromine atom and a carbonyl group on the phenyl ring allows for a variety of chemical transformations, making it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of 3'-Bromoacetophenone, detailed experimental protocols for its synthesis and common reactions, and its application in the development of pharmacologically active agents.
Core Properties of 3'-Bromoacetophenone
3'-Bromoacetophenone, also known as m-bromoacetophenone, is a halogenated organic compound.[1] It typically appears as a white to pale yellow solid or a clear yellow liquid at room temperature and possesses a faint, sweet, and fruity aromatic odor.[1][2]
Physical and Chemical Data
A summary of the key physical and chemical properties of 3'-Bromoacetophenone is presented in Table 1. These values represent a compilation from various sources and may exhibit slight variations.
| Property | Value | Citations |
| IUPAC Name | 1-(3-bromophenyl)ethanone | [3] |
| CAS Number | 2142-63-4 | [1][2] |
| Molecular Formula | C₈H₇BrO | [3][4] |
| Molecular Weight | 199.04 g/mol | [3][4] |
| Appearance | White to pale yellow solid or clear colorless to light yellow liquid | [1][2][5][6] |
| Melting Point | 8-12 °C | [2][5][7][8][9] |
| Boiling Point | 136 °C at 25 mmHg; 79-81 °C at 0.2 mmHg | [2][5][8] |
| Density | 1.505 g/mL at 25 °C | [5][7][10] |
| Refractive Index (n20/D) | 1.576 | [5][7][10] |
| Solubility | Sparingly soluble in water; Soluble in ethanol (B145695), ether, chloroform, and acetone. | [1][6] |
| Flash Point | >110 °C (>230 °F) | [2][5] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 3'-Bromoacetophenone. Key spectral data are summarized below:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data for ¹H NMR of 3'-Bromoacetophenone is available in public databases and is a primary method for structural confirmation.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[11]
-
IR (Infrared) Spectroscopy: The IR spectrum of 3'-Bromoacetophenone shows characteristic absorption bands for the carbonyl group (C=O) and the C-Br bond.
-
Mass Spectrometry (MS): GC-MS analysis is commonly used for the identification and purity assessment of 3'-Bromoacetophenone, with characteristic fragmentation patterns observed.
Synthesis and Purification
The synthesis of 3'-Bromoacetophenone is typically achieved through electrophilic aromatic substitution reactions. The most common methods are the Friedel-Crafts acylation of bromobenzene (B47551) or the direct bromination of acetophenone (B1666503).
Experimental Protocol: Bromination of Acetophenone
This method involves the direct bromination of acetophenone in the presence of a Lewis acid catalyst.
Materials:
-
Acetophenone
-
Aluminum chloride (anhydrous)
-
Bromine
-
Hydrochloric acid (concentrated)
-
Ether
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Cracked ice
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, dropping funnel, and a gas trap, prepare a molten complex of acetophenone and anhydrous aluminum chloride.
-
Slowly add bromine to the well-stirred mixture. The rate of addition should be controlled to manage the evolution of hydrogen bromide gas.
-
After the addition is complete, continue stirring the mixture, possibly with gentle heating, until the reaction solidifies or for a specified time.
-
Decompose the resulting complex by cautiously adding it in portions to a well-stirred mixture of cracked ice and concentrated hydrochloric acid.
-
Extract the product from the aqueous mixture using ether.
-
Combine the ether extracts and wash them sequentially with water and a 5% aqueous sodium bicarbonate solution.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Remove the ether by distillation at atmospheric pressure.
-
Purify the crude 3-Bromoacetophenone by vacuum distillation to obtain the final product.
Caption: Workflow for the synthesis of 3'-Bromoacetophenone via bromination.
Chemical Reactivity and Applications in Drug Development
The presence of both a reactive bromine atom and a carbonyl group makes 3'-Bromoacetophenone a versatile intermediate for a variety of chemical transformations.
Key Chemical Reactions
-
Nucleophilic Substitution: The bromine atom on the aromatic ring can be displaced by various nucleophiles in reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse functional groups.[12]
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[12]
-
Oxidation: The methyl ketone can be oxidized to a carboxylic acid under strong oxidizing conditions.[12]
-
Condensation Reactions: The methyl group adjacent to the carbonyl is acidic and can participate in condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones).
Application in the Synthesis of Bioactive Molecules
3'-Bromoacetophenone serves as a crucial starting material for the synthesis of various pharmacologically active compounds.
Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde (B42025) derivative. 3'-Bromoacetophenone is a common precursor for bromo-substituted chalcones, which have been investigated for their potential anticancer properties.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
3'-Bromoacetophenone
-
Substituted Benzaldehyde
-
Sodium hydroxide (B78521) (10% aqueous solution)
-
Ethanol
-
Ice water
Procedure:
-
Dissolve 3'-Bromoacetophenone in ethanol in a round-bottom flask with stirring.
-
Add the substituted benzaldehyde to the solution.
-
Slowly add a 10% aqueous solution of sodium hydroxide dropwise to the reaction mixture.
-
Continue stirring the mixture at room temperature for a specified period (e.g., 3 hours).
-
Quench the reaction by pouring the mixture into ice water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone (B49325) derivative.
Caption: Synthesis of chalcone derivatives from 3'-Bromoacetophenone.
3'-Bromoacetophenone is also utilized in the synthesis of more complex heterocyclic structures, such as biphenyl (B1667301) pyridazinone derivatives. These compounds have been investigated as potent and selective phosphodiesterase 4 (PDE4) inhibitors, which are of interest for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). The synthesis often involves a multi-step sequence where the bromine atom of a 3'-bromoacetophenone-derived intermediate is used for a Suzuki coupling reaction to form the biphenyl moiety.
Safety and Handling
3'-Bromoacetophenone is an irritant to the eyes, skin, and respiratory system.[1] It is harmful if swallowed or inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.
Conclusion
3'-Bromoacetophenone is a versatile and valuable chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly as a precursor to pharmacologically relevant molecules such as chalcones and biphenyl pyridazinones, underscores its importance in drug discovery and development. The experimental protocols provided in this guide offer a foundation for the synthesis and further functionalization of this key building block.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 4. nevolab.de [nevolab.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jetir.org [jetir.org]
- 8. rsc.org [rsc.org]
- 9. real.mtak.hu [real.mtak.hu]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. kbfi.ee [kbfi.ee]

